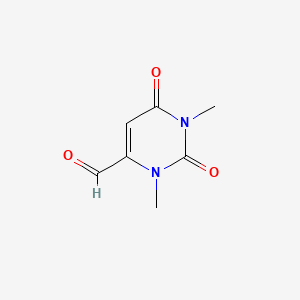

1,3-Dimethyl-6-formyluracil

Descripción general

Descripción

1,3-Dimethyl-6-formyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a formyl group at position 6 of the uracil ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-formyluracil can be synthesized through various methods. One common approach involves the formylation of 1,3-dimethyluracil. This can be achieved by reacting 1,3-dimethyluracil with formylating agents such as formic acid or formamide under acidic conditions . Another method involves the oxidation of 1,3-dimethyl-6-hydroxymethyluracil using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of formylating agents and reaction conditions can be tailored to achieve efficient production while minimizing by-products .

Análisis De Reacciones Químicas

Condensation Reactions

1,3-Dimethyl-6-formyluracil participates in Knoevenagel condensations with aryl aldehydes to generate α,β-unsaturated intermediates. For example:

-

Reaction with 4-cyanobenzaldehyde yields linear or angular fused pyrimidine derivatives, depending on reaction conditions .

-

Mechanism : The formyl group undergoes nucleophilic attack by the aldehyde, forming an arylidene intermediate. Subsequent Michael addition and cyclization produce fused heterocycles .

Key Conditions :

-

Solvent: DMF or pyridine

-

Catalysts: Nano-catalysts (e.g., Ag nanoparticles) or acetic acid

Multi-Component Cyclizations

The compound serves as a building block in multi-component reactions (MCRs) to synthesize complex heterocycles:

Example 2: Three-Component Reaction with Cycloheptanone

-

Reactants : Cycloheptanone, this compound, substituted benzaldehydes

-

Mechanism : Formation of α,β-unsaturated ketone intermediates, followed by nucleophilic attack and cyclization .

Substitution Reactions

The formyl group undergoes nucleophilic substitution:

-

With Thiols :

Oxidation and Reduction

-

Oxidation :

-

The formyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

-

Reduction :

-

Reduced to hydroxymethyl derivatives using NaBH₄ or LiAlH₄.

-

Gould-Jacobs and Vilsmeier Reactions

-

Gould-Jacobs Reaction : Produces 5-aminopyrido[2,3-d]pyrimidines via thermal cyclization .

-

Vilsmeier Reaction : Generates chloropyrido[2,3-d]pyrimidines when treated with acetylated derivatives .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antiviral Properties

Research has indicated that DMFU exhibits significant antiviral activity. A study by Batra et al. demonstrated that derivatives of DMFU can inhibit the replication of the herpes simplex virus (HSV) by targeting viral DNA polymerase. The mechanism involves the compound acting as a substrate analog, which competes with natural substrates for binding sites on the enzyme, thereby reducing viral replication rates in vitro.

Anticancer Activity

DMFU has also shown promise as an anticancer agent. Investigations published in Pharmaceutical Research revealed that treatment with DMFU resulted in a dose-dependent decrease in cell viability across various cancer cell lines, including breast and lung cancer cells. The compound's structural similarity to nucleobases allows it to integrate into nucleic acid structures, disrupting DNA synthesis in rapidly dividing cancer cells .

Case Study Summary:

- Antiviral Activity: Significant inhibition of HSV replication.

- Anticancer Efficacy: Dose-dependent cytotoxicity against breast and lung cancer cells.

Chemical Synthesis Applications

DMFU serves as a valuable building block in synthetic organic chemistry. Its unique structural features allow it to participate in various chemical reactions leading to the synthesis of more complex molecules. For instance, DMFU can be utilized in reactions involving metal carbene complexes to create substituted uracil derivatives .

The biological activities of DMFU can be compared with other uracil derivatives to highlight its unique properties:

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1,3-Dimethyl-6-formyluracil (DMFU) | Moderate | High | Inhibits nucleotide synthesis enzymes |

| 6-Amino-1,3-dimethyluracil | Low | Moderate | Competes with nucleobases for enzyme binding |

| 5-Fluorouracil | High | Very High | Incorporates into RNA/DNA disrupting synthesis |

This table illustrates that while DMFU has moderate antiviral activity, it exhibits high anticancer potential due to its mechanism of disrupting nucleotide synthesis.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-6-formyluracil involves its interaction with biological macromolecules such as DNA and RNA. The formyl group can participate in hydrogen bonding and other interactions, potentially affecting the stability and function of nucleic acids. Additionally, the compound may inhibit enzymes involved in nucleic acid metabolism, contributing to its biological activities .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethyluracil: Lacks the formyl group at position 6.

1,3-Dimethyl-6-hydroxymethyluracil: Contains a hydroxymethyl group instead of a formyl group at position 6.

1,3-Dimethyl-6-carboxyuracil: Contains a carboxylic acid group at position 6.

Uniqueness

1,3-Dimethyl-6-formyluracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

1,3-Dimethyl-6-formyluracil (DMFU) is a derivative of uracil that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and various applications supported by recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,3-dimethyluracil with formylating agents. One common method includes treating 1,3-dimethyluracil with phosphorus oxychloride and dimethylformamide (DMF) under controlled conditions to yield the desired formyl derivative. This approach allows for the introduction of the formyl group at the C-6 position of the uracil ring, which is crucial for its biological activity .

Antioxidant Activity

Recent studies have demonstrated that DMFU exhibits significant antioxidant properties. In vitro assays have shown that DMFU can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition

DMFU has been investigated for its ability to inhibit various carbohydrate-hydrolyzing enzymes. For instance, it has shown inhibitory effects on α-glucosidase and α-amylase, making it a candidate for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the active sites of these enzymes, thereby reducing glucose absorption.

Antiviral Activity

In addition to its enzyme inhibition capabilities, DMFU has demonstrated antiviral properties against several strains of viruses, including HIV. Studies indicate that DMFU can interfere with viral replication processes, potentially serving as a lead compound in antiviral drug development .

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted by researchers aimed to evaluate the antioxidant efficacy of DMFU in a cellular model exposed to oxidative stress. The results indicated that DMFU treatment significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests a protective role against oxidative damage .

Case Study 2: Enzyme Inhibition

In another study focusing on carbohydrate-hydrolyzing enzymes, DMFU was tested alongside other known inhibitors. The results showed that DMFU had a comparable inhibitory effect on α-glucosidase as acarbose, a standard antidiabetic medication. These findings support the potential use of DMFU in managing diabetes.

Research Findings Summary

Propiedades

IUPAC Name |

1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXDGQXFKVFXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232205 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83174-90-7 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.